molecular formula C16H18N2O4 B15341852 N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide

N,N'-1,5-Naphthalenediylbis[2-methoxy]acetamide

Cat. No.: B15341852
M. Wt: 302.32 g/mol
InChI Key: RUZUTAQOGNBUIP-UHFFFAOYSA-N
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Description

N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide: is a synthetic organic compound with the molecular formula C16H18N2O4. It is characterized by the presence of two methoxyacetamide groups attached to a naphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide typically involves the reaction of 1,5-diaminonaphthalene with 2-methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity or as a ligand in receptor binding studies .

Medicine: While not widely used in medicine, derivatives of N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide could be explored for their potential therapeutic properties. Research into its analogs may reveal compounds with pharmacological activity .

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical manufacturing processes .

Mechanism of Action

The mechanism by which N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating methoxy groups and the electron-withdrawing amide groups. These functional groups can stabilize transition states and intermediates, facilitating various chemical transformations .

In biological systems, the compound may interact with proteins or nucleic acids through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

    N,N’-1,5-Naphthalenediylbis[2-chloro]acetamide: Similar structure but with chloro groups instead of methoxy groups.

    N,N’-1,5-Naphthalenediylbis[2-hydroxy]acetamide: Similar structure but with hydroxy groups instead of methoxy groups.

    N,N’-1,5-Naphthalenediylbis[2-ethyl]acetamide: Similar structure but with ethyl groups instead of methoxy groups.

Uniqueness: N,N’-1,5-Naphthalenediylbis[2-methoxy]acetamide is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, making this compound particularly useful in applications requiring specific molecular recognition or binding properties .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

2-methoxy-N-[5-[(2-methoxyacetyl)amino]naphthalen-1-yl]acetamide

InChI

InChI=1S/C16H18N2O4/c1-21-9-15(19)17-13-7-3-6-12-11(13)5-4-8-14(12)18-16(20)10-22-2/h3-8H,9-10H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

RUZUTAQOGNBUIP-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)NC1=CC=CC2=C1C=CC=C2NC(=O)COC

Origin of Product

United States

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